1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol
CAS No.:
Cat. No.: VC15777093
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O4 |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propane-1,3-diol |
| Standard InChI | InChI=1S/C11H14O4/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,12-13H,3-6H2 |
| Standard InChI Key | SCPSSMPKRBJSLT-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)C(CCO)O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The molecule consists of a 2,3-dihydrobenzo[b][1, dioxin ring system, a bicyclic structure comprising a benzene ring fused to a 1,4-dioxane ring. This core is substituted at the 6-position with a propane-1,3-diol chain. The propane chain features hydroxyl groups at both terminal carbons (C1 and C3), contributing to its polarity and hydrogen-bonding capacity.
Molecular Formula and Stereochemistry
While explicit data on this compound’s molecular formula are scarce in publicly available literature, its structure can be extrapolated from related derivatives. For instance, the Eliglustat precursor (1R,2R)-1-(2,3-dihydrobenzo[b] dioxin-6-yl)-2-(((S)-2-hydroxy-1-phenylethyl)amino)propane-1,3-diol has a molecular formula of and a molar mass of 345.4 g/mol . Removing the ((S)-2-hydroxy-1-phenylethyl)amino group yields a simplified formula approximating , consistent with the propane-1,3-diol substitution pattern.
Physicochemical Properties
The diol moiety enhances water solubility, while the aromatic benzodioxin system confers lipophilicity. This amphiphilic balance suggests potential bioavailability, though experimental data on partition coefficients (logP) or pKa values are currently unavailable.
Synthetic Routes and Methodologies
Key Intermediate in Eliglustat Synthesis
The compound’s structural analogs play critical roles in synthesizing Eliglustat, a glucosylceramide synthase inhibitor. A patented route involves reacting (5S)-5-phenylmorpholin-2-one with 1,4-benzodioxan-6-carbaldehyde in toluene under reflux, followed by purification via flash chromatography . While this process targets Eliglustat precursors, similar strategies could theoretically yield 1-(2,3-dihydrobenzo[b][1, dioxin-6-yl)propane-1,3-diol by omitting subsequent functionalization steps.
Alternative Pathways
Hypothetical synthetic approaches include:
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Nucleophilic Substitution: Reacting 6-bromo-2,3-dihydrobenzo[b] dioxin with a propane-1,3-diol derivative under basic conditions.
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Reductive Amination: Coupling a benzodioxin-containing aldehyde with a diol amine, though this would introduce nitrogen—a deviation from the target structure.
Comparative Analysis of Structural Analogs
The table below contrasts 1-(2,3-dihydrobenzo[b][1, dioxin-6-yl)propane-1,3-diol with related compounds, emphasizing functional group variations and their implications:
Challenges and Future Directions
Knowledge Gaps
Critical data missing include:
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Synthetic Yield Optimization: Current methods for analogs report variable yields (e.g., 30–60% in Eliglustat syntheses ), necessitating improved catalysts or solvents.
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Toxicological Profiles: No in vitro or in vivo toxicity studies are available.
Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the diol chain or benzodioxin substituents to enhance bioactivity.
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Computational Modeling: Predicting binding affinities for disease-relevant targets using molecular docking simulations.
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